molecular formula C17H24ClFN2O2 B3027605 tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1349715-73-6

tert-Butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate

Cat. No.: B3027605
CAS No.: 1349715-73-6
M. Wt: 342.8
InChI Key: YAPOFKJYMFEHJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloro-2-fluorobenzylamino)piperidine-1-carboxylate, also known as BCFP, is a chemical compound that has been widely studied for its potential applications in the field of pharmacology. It is a piperidine derivative that has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which is a key intermediate of Vandetanib, has been synthesized from piperidin-4-ylmethanol. This process involved steps like acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).

Biological Evaluation

  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which bears structural similarity, was synthesized and evaluated for its in vitro antibacterial and anthelmintic activity. It exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Intermediate in Anticancer Drug Synthesis

  • tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound with a similar structure, is an important intermediate for small molecule anticancer drugs. A synthesis method for this compound was developed, indicating its potential use in developing new anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Use in Deoxycytidine Kinase Inhibitors

  • A practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was described as a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors. This suggests potential applications in cancer treatment (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Molecular Structure Analysis

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

tert-butyl 4-[(5-chloro-2-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-10-13(18)4-5-15(12)19/h4-5,10,14,20H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPOFKJYMFEHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116024
Record name 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-73-6
Record name 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349715-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(5-chloro-2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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